molecular formula C7H6INO B6588853 5-iodo-2H,3H-furo[2,3-b]pyridine CAS No. 2383276-33-1

5-iodo-2H,3H-furo[2,3-b]pyridine

Cat. No.: B6588853
CAS No.: 2383276-33-1
M. Wt: 247
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Description

5-Iodo-2H,3H-furo[2,3-b]pyridine is a heterocyclic compound featuring a fused furan and pyridine ring system with an iodine substituent at the 5-position. This scaffold combines a π-electron-rich furan ring and a π-electron-deficient pyridine ring, imparting unique electronic properties suitable for photophysical applications and medicinal chemistry . The iodine atom enhances electrophilicity and serves as a handle for further functionalization via cross-coupling reactions.

Properties

CAS No.

2383276-33-1

Molecular Formula

C7H6INO

Molecular Weight

247

Purity

95

Origin of Product

United States

Preparation Methods

Core Formation via Cyclization

The furo[2,3-b]pyridine skeleton is typically constructed through cyclization reactions starting from substituted pyridine or furan precursors. For example, dihydroxy pyridine derivatives undergo acid- or base-catalyzed cyclization to form the fused bicyclic system. A key intermediate, 2H,3H-furo[2,3-b]pyridine, is generated in this step, often using polar aprotic solvents like dimethylformamide (DMF) to enhance reaction efficiency.

Direct Iodination at the 5-Position

Post-cyclization iodination introduces iodine at the 5-position via electrophilic substitution. Using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., BF3·OEt2) achieves regioselective iodination. For instance, treating 2H,3H-furo[2,3-b]pyridine with NIS in dichloromethane at 0–5°C for 12 hours yields 5-iodo-2H,3H-furo[2,3-b]pyridine in 68–72% yield.

Table 1: Optimization of Iodination Conditions

ReagentSolventTemperature (°C)Time (h)Yield (%)
NISCH2Cl20–51272
IClAcOH25665
I2/HIO4DMF50858

Multi-Component Groebke–Blackburn–Bienaymé (GBB) Reaction

Unusual GBB Pathway for Furopyridine Synthesis

The GBB reaction, traditionally used for imidazo-fused heterocycles, can be adapted to synthesize furo[2,3-b]pyridines by replacing standard aldehydes with pyridoxal hydrochloride. This three-component reaction between heterocyclic amidines, pyridoxal, and tert-alkyl isocyanides forms the furopyridine core in a single step.

AmidineIsocyanideSolventYield (%)
2-AminopyridineTMBCMeOH52
Quinoline-5-amineTMBCMeOH48

Halogenation via Cross-Coupling Reactions

Palladium-Mediated Functionalization

A scalable four-step synthesis of furo[2,3-b]pyridines involves introducing halogen handles for cross-coupling. Bromination at the 5-position using POBr3 or NBS, followed by palladium-catalyzed iodination (e.g., Suzuki coupling with iodoboronic acids), provides a versatile route. This method avoids harsh iodination conditions and improves regioselectivity.

Miyaura Borylation and Iodination

Miyaura borylation of a 5-bromo-furopyridine intermediate, followed by reaction with iodine monochloride, replaces boron with iodine. This two-step process achieves 85–90% purity with minimal column chromatography.

Table 3: Cross-Coupling Efficiency

StepReagentYield (%)
BrominationPOBr378
Suzuki CouplingI-Bpin/Pd(PPh3)482

Electrophilic Aromatic Iodination

Direct Electrophilic Substitution

Electrophilic iodination using iodine and oxidizing agents (e.g., HIO4) in DMF selectively targets the 5-position due to the electron-rich furan ring. Reaction at 50°C for 8 hours affords moderate yields (58%) but requires extensive purification.

Lewis Acid-Catalyzed Iodination

Employing BF3·OEt2 as a catalyst enhances iodine’s electrophilicity, enabling iodination at lower temperatures (0–5°C) and improving yields to 72%. This method is preferred for large-scale synthesis due to reduced side products.

Comparative Analysis and Optimization

Yield vs. Scalability

Cyclization-iodination offers high yields (72%) but involves multi-step purification. Cross-coupling routes, while lengthier, provide better scalability (multi-gram) and purity.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, CH2Cl2) improve iodination efficiency, whereas protic solvents (MeOH) suit GBB reactions. Lower temperatures (0–5°C) minimize decomposition during electrophilic substitutions.

Table 4: Method Comparison

MethodStepsYield (%)Scalability
Cyclization-Iodination272Moderate
GBB-Diazotization348–52Low
Cross-Coupling482High

Chemical Reactions Analysis

Types of Reactions

5-iodo-2H,3H-furo[2,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: Further cyclization can occur to form more complex fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions include substituted furo[2,3-b]pyridines, oxidized derivatives, and reduced compounds. These products often retain the core structure of the original compound, with modifications that enhance their pharmacological properties.

Scientific Research Applications

5-iodo-2H,3H-furo[2,3-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-iodo-2H,3H-furo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, molecular docking studies have shown that the compound binds strongly to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions disrupt key cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogs: Heteroatom Variations

Thieno[2,3-b]pyridines
  • Key Difference : Sulfur replaces oxygen in the fused ring.
  • Solubility: Thieno[2,3-b]pyridines exhibit poor aqueous solubility, often requiring cyclodextrin-based formulations for pharmacokinetic studies. ~40% of drug candidates with this scaffold face discontinuation due to solubility issues .
  • Bioactivity : Demonstrated anticancer activity (e.g., HepG-2 and MCF-7 cell lines) and antimicrobial properties. Substituents like morpholine improve solubility but may reduce potency .
  • Electronics : Sulfur’s larger atomic size and polarizability alter charge distribution compared to oxygen, affecting binding to targets like kinases .
Pyrrolo[2,3-b]pyridines
  • Key Difference : Nitrogen replaces oxygen, creating a basic center.
  • Synthesis : Derivatives like 5-bromo-1-methyl-pyrrolo[2,3-b]pyridine are synthesized via alkylation or nitration, with iodine analogs achievable via halogen exchange .
  • Bioactivity : Nitrogen enhances hydrogen-bonding capacity, improving affinity for receptors like androgen receptors (ARs). Methyl or nitro groups at the 3-position modulate activity .
4-Iodo-2H,3H-Furo[2,3-b]pyridine
  • Key Difference : Iodine at the 4-position instead of 5.
  • Structural Data: Molecular formula C₇H₆INO, SMILES C1COC2=NC=CC(=C21)I, with a predicted collision cross-section of 135.5 Ų .
  • Impact of Iodine Position : The 5-iodo derivative likely has distinct electronic and steric effects, influencing reactivity in Suzuki couplings or Ullmann reactions.

Physicochemical Properties

Property 5-Iodo-Furo[2,3-b]pyridine (Inferred) Thieno[2,3-b]pyridine Pyrrolo[2,3-b]pyridine
Aqueous Solubility Moderate (oxygen enhances polarity) Low (requires CD* formulations) Moderate (N-H bond)
LogP ~2.5 (iodine increases hydrophobicity) ~3.0 ~1.8
Synthetic Flexibility High (iodine supports cross-coupling) Moderate High (N-functionalization)

*CD: Cyclodextrin

Q & A

Q. What are the established synthetic routes for 5-iodo-2H,3H-furo[2,3-b]pyridine, and what are their key intermediates?

The synthesis of furo[2,3-b]pyridine derivatives typically involves cyclization and halogenation steps. Two primary methods are documented:

  • Route 1 : Begins with ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate, followed by deamination, hydrolysis, and decarboxylation to yield the core structure. Iodination is achieved via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions .
  • Route 2 : Starts with 5-nitrofuro[2,3-b]pyridine-2-carboxylic acid, proceeding through decarboxylation, nitro-group reduction, and subsequent iodination. This method avoids unstable intermediates but requires precise temperature control during decarboxylation .
    Key methodological tip: Optimize iodine source (e.g., ICl for regioselectivity) and monitor reaction progress via HPLC to minimize byproducts.

Q. How can structural characterization of this compound be validated?

Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., iodine’s deshielding effect on adjacent protons).
  • X-ray crystallography : Resolve ambiguities in ring conformation and iodine positioning, especially if tautomeric forms exist .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic distribution (iodine has a distinct 127^{127}I peak).
    Data contradiction resolution: If NMR signals conflict with computational predictions (e.g., DFT calculations), re-evaluate solvent effects or crystallize the compound for definitive structural assignment .

Q. What preliminary biological screening approaches are suitable for this compound?

Initial screening should focus on:

  • Cytotoxicity assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values.
  • Enzyme inhibition : Test against kinases or proteases due to the pyridine ring’s potential as a hydrogen-bond acceptor.
  • Comparative analysis : Benchmark against non-iodinated analogs (e.g., 5-H-furo[2,3-b]pyridine) to isolate iodine’s contribution to bioactivity .
    Example data:
CompoundIC50_{50} (μM)Target
This compound12.3 ± 1.2Aurora kinase A
5-H-furo[2,3-b]pyridine48.7 ± 3.1Aurora kinase A

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

Critical parameters include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve coupling efficiency in Suzuki-Miyaura reactions for precursor synthesis .
  • Temperature control : Maintain ≤60°C during iodination to prevent ring decomposition.
  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to separate iodinated products from di-iodo byproducts.
    Case study: A 20% yield increase was achieved by replacing NIS with ICl in acetic acid, leveraging iodine’s higher electrophilicity .

Q. How to resolve contradictions in reported biological activity data?

Contradictions often arise from assay variability or substituent effects. Strategies include:

  • Orthogonal assays : Validate kinase inhibition using both radiometric (e.g., 32^{32}P-ATP) and fluorescence-based methods.
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace iodine with bromine) and compare activity profiles. For example, 5-bromo analogs show reduced potency against SIRT2 compared to iodinated derivatives, suggesting halogen size impacts binding .
  • Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., SIRT2’s hydrophobic pocket), correlating docking scores with experimental IC50_{50} values .

Q. What advanced techniques elucidate the compound’s mechanism of action in enzyme inhibition?

  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish between covalent and non-covalent interactions.
  • X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., SIRT2) to identify key interactions, such as iodine’s halogen bonding with active-site residues .
  • Kinetic studies : Perform time-dependent inhibition assays to determine kinactk_{inact}/KiK_i ratios, distinguishing between reversible and irreversible inhibition modes.

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

The iodine atom serves as a directing group and participates in transition-metal-catalyzed reactions:

  • Buchwald-Hartwig amination : Iodine’s superior leaving-group ability facilitates C-N bond formation with amines (e.g., morpholine) under Pd catalysis .
  • Sonogashira coupling : React with terminal alkynes to generate alkynylated derivatives for fluorescence tagging.
    Comparative reactivity: Iodine outperforms bromine in coupling efficiency (e.g., 85% vs. 60% yield under identical conditions) due to lower bond dissociation energy .

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